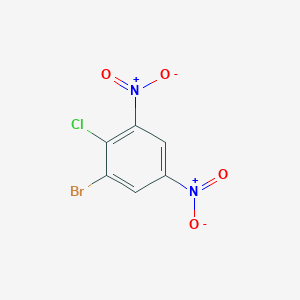

1-Bromo-2-chloro-3,5-dinitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-3,5-dinitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZNTFFZRWJFSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336455 | |

| Record name | 1-Bromo-2-chloro-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51796-81-7 | |

| Record name | 1-Bromo-2-chloro-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-chloro-3,5-dinitrobenzene

CAS Number: 51796-81-7

This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-3,5-dinitrobenzene, a halogenated nitroaromatic compound. Due to the limited availability of specific experimental data for this compound, this guide leverages information from closely related analogues to provide insights into its properties, reactivity, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value for this compound | Analogous Compound Data |

| Molecular Formula | C₆H₂BrClN₂O₄[1] | - |

| Molecular Weight | 281.45 g/mol [1] | - |

| CAS Number | 51796-81-7[1] | - |

| Melting Point | Not available | 1-Bromo-2,4-dinitrobenzene: 70 - 73 °C |

| Boiling Point | Not available | 1-Bromo-2-chlorobenzene: 199-201 °C at 742 mmHg[2] |

| Solubility | Not available | 1-Bromo-3,5-dinitrobenzene is slightly soluble in water.[3] |

| Appearance | Not available | 1-Bromo-2,4-dinitrobenzene appears as a yellow crystalline solid. |

Synthesis and Reactivity

Proposed Synthetic Pathway:

A plausible synthetic route to this compound could involve the nitration of a suitable precursor such as 1-bromo-2-chlorobenzene. The strong electron-withdrawing nature of the nitro groups would necessitate harsh reaction conditions.

Experimental Protocol (Proposed):

-

Nitration of 1-Bromo-2-chlorobenzene: To a cooled mixture of concentrated nitric acid and concentrated sulfuric acid, slowly add 1-bromo-2-chlorobenzene with vigorous stirring. The reaction temperature should be carefully controlled. After the addition is complete, the mixture is heated to facilitate the dinitration. The reaction is then quenched by pouring it onto ice, and the crude product is isolated by filtration, washed with water, and purified by recrystallization.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Bromo-2-chloro-3,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-chloro-3,5-dinitrobenzene is a halogenated and nitrated aromatic compound. Its structure, featuring two nitro groups and two different halogen atoms on a benzene ring, makes it a potentially valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the nitro groups significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. This guide provides a summary of the available physicochemical properties, a proposed synthetic pathway, and an overview of its expected reactivity, which are crucial for its application in research and development.

Physicochemical Properties

Quantitative experimental data for this compound is scarce in publicly available literature. However, based on data for its isomer, 2-bromo-1-chloro-3,5-dinitro-benzene, and computational predictions, the following properties can be summarized.

| Property | Value | Source |

| Molecular Formula | C6H2BrClN2O4 | Synchem[1] |

| Molecular Weight | 281.45 g/mol | Synchem[1] |

| CAS Number | 51796-81-7 | Synchem[1] |

| Computed LogP | 3.96530 | ChemSrc[2] |

| Computed PSA | 91.64 Ų | ChemSrc[2] |

| Physical State | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents | Inferred from related compounds[3] |

Synthesis

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is based on the nitration of a precursor.

Materials:

-

1-Bromo-2-chloro-3-nitrobenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated amount of concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 1-Bromo-2-chloro-3-nitrobenzene to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture slowly over crushed ice with stirring.

-

The solid product that precipitates out is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.

-

The crude product is then washed with a saturated sodium bicarbonate solution to remove any remaining acid.

-

The product is dried, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of organic solvents).

Logical Workflow for the Proposed Synthesis:

Reactivity and Applications in Drug Development

The reactivity of this compound is primarily dictated by the presence of two strong electron-withdrawing nitro groups. These groups activate the benzene ring towards nucleophilic aromatic substitution (SNAr) . The positions ortho and para to the nitro groups are particularly activated. In this molecule, both the bromine and chlorine atoms are in positions activated by the nitro groups.

The general mechanism for SNAr involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The leaving group (in this case, bromide or chloride) is subsequently eliminated to yield the substituted product.

The relative reactivity of the C-Br and C-Cl bonds in SNAr reactions can depend on the specific nucleophile and reaction conditions. Generally, the C-Br bond is weaker than the C-Cl bond and bromide is a better leaving group. However, the exact regioselectivity of a substitution reaction on this molecule would need to be determined experimentally.

This reactivity makes this compound a useful building block for introducing a substituted dinitrophenyl moiety into a target molecule. In drug development, such intermediates are valuable for constructing complex molecular architectures. The dinitrophenyl group can be a key pharmacophore or can be further modified, for example, by reduction of the nitro groups to amines, which can then be derivatized.

Signaling Pathway Diagram of Nucleophilic Aromatic Substitution (SNAr):

Conclusion

This compound is a halogenated nitroaromatic compound with potential as a synthetic intermediate. While detailed experimental data on its physicochemical properties are limited, its reactivity can be predicted based on the principles of nucleophilic aromatic substitution. The proposed synthetic route provides a starting point for its preparation in a laboratory setting. Further research is needed to fully characterize this compound and explore its applications in the synthesis of novel bioactive molecules for the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to 1-Bromo-2-chloro-3,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of 1-Bromo-2-chloro-3,5-dinitrobenzene. Due to the limited availability of experimental data for this specific isomer, information for the closely related isomer, 5-Bromo-2-chloro-1,3-dinitrobenzene, is also included for comparative purposes.

Molecular Structure and Identification

This compound is a substituted aromatic compound with the molecular formula C₆H₂BrClN₂O₄.[1] Its structure consists of a benzene ring functionalized with one bromine atom, one chlorine atom, and two nitro groups. The substituents are arranged to give the 1-bromo-2-chloro-3,5-dinitro substitution pattern.

Table 1: Chemical Identifiers for this compound and its Isomer

| Identifier | This compound | 5-Bromo-2-chloro-1,3-dinitrobenzene |

| CAS Number | 51796-81-7[1] | 51796-82-8[2][3] |

| Molecular Formula | C₆H₂BrClN₂O₄[1] | C₆H₂BrClN₂O₄[2] |

| Molecular Weight | 281.45 g/mol [1] | 281.45 g/mol [2] |

| IUPAC Name | This compound | 5-Bromo-2-chloro-1,3-dinitrobenzene[2] |

| PubChem CID | Not available | 21320422[2] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of 5-Bromo-2-chloro-1,3-dinitrobenzene

| Property | Value | Source |

| Molecular Weight | 281.45 g/mol | PubChem[2] |

| XLogP3 | 3.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Exact Mass | 279.88865 Da | PubChem[2] |

| Monoisotopic Mass | 279.88865 Da | PubChem[2] |

| Topological Polar Surface Area | 91.6 Ų | PubChem[2] |

| Heavy Atom Count | 14 | PubChem[2] |

| Formal Charge | 0 | PubChem[2] |

| Complexity | 229 | PubChem[2] |

Proposed Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be devised based on established methods for the halogenation and nitration of aromatic compounds. A potential starting material for this synthesis is 1-bromo-2-chlorobenzene. The synthesis would likely proceed via a two-step nitration process.

Proposed Synthesis Workflow

The logical synthesis would involve the nitration of 1-bromo-2-chlorobenzene. The bromine and chlorine atoms are ortho, para-directing deactivators. Therefore, the first nitration is expected to occur at the positions para to the halogens. Subsequent nitration under more forcing conditions would introduce the second nitro group.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: General Procedure for Nitration of a Halogenated Benzene

This protocol is a general guideline and would require optimization for the specific synthesis of this compound.

Materials:

-

1-Bromo-2-chlorobenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid

-

Ice

-

Deionized water

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Ethanol or other suitable solvent for recrystallization

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

First Nitration:

-

In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 1-bromo-2-chlorobenzene to the cooled sulfuric acid while stirring.

-

Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the cold nitrating mixture dropwise to the stirred solution of 1-bromo-2-chlorobenzene in sulfuric acid, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete mononitration.

-

Carefully pour the reaction mixture over crushed ice to precipitate the crude mononitrated product.

-

Filter the precipitate, wash with cold water, and then with a 5% sodium bicarbonate solution to neutralize any remaining acid. Wash again with water.

-

Dry the crude product.

-

-

Second Nitration:

-

To a clean, dry round-bottom flask, add the dried mononitrated product.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid.

-

Add fuming nitric acid dropwise to the cooled and stirred mixture, maintaining a low temperature.

-

After the addition, the reaction mixture may be slowly warmed to a specific temperature and held for a period to drive the second nitration to completion.

-

The reaction is quenched by pouring the mixture onto ice.

-

-

Purification:

-

The precipitated crude this compound is collected by filtration.

-

The solid is washed thoroughly with water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure compound.

-

Characterization:

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

-

Melting Point: Determination of the melting point range.

-

¹H and ¹³C NMR Spectroscopy: To confirm the substitution pattern on the aromatic ring.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (C-Br, C-Cl, NO₂).

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Halogenated nitroaromatic compounds can exhibit a range of biological activities, and further research would be required to elucidate any potential pharmacological effects of this specific molecule.

Conclusion

This compound is a distinct chemical entity for which detailed experimental data remains scarce. This guide provides the foundational chemical information available, along with a scientifically sound, proposed synthetic pathway. Researchers interested in this molecule will need to undertake its synthesis and full experimental characterization to explore its properties and potential applications. The provided protocols for synthesis and characterization of similar compounds can serve as a valuable starting point for such investigations.

References

Solubility Profile of 1-Bromo-2-chloro-3,5-dinitrobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2-chloro-3,5-dinitrobenzene, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines the expected solubility behavior based on structurally similar molecules and provides detailed, standardized experimental protocols for its empirical determination. The methodologies described herein are essential for researchers and professionals in drug development and materials science who require precise solubility data for process optimization, formulation, and quality control. This guide includes illustrative data tables, in-depth experimental procedures, and a visual representation of the solubility determination workflow to facilitate practical application in a laboratory setting.

Introduction

This compound is a halogenated nitroaromatic compound of significant interest in organic synthesis, serving as a versatile building block for the preparation of more complex molecules, including pharmaceutical intermediates and dyestuffs. The solubility of this compound in various organic solvents is a critical physical property that influences reaction kinetics, purification strategies such as crystallization, and the formulation of commercial products. Understanding and accurately measuring its solubility is paramount for the efficient design and scale-up of chemical processes.

This guide addresses the current gap in specific quantitative solubility data for this compound. It offers a detailed framework for researchers to determine these values in their own laboratories using established and reliable methods.

Expected Solubility Profile

Based on the chemical structure of this compound, which features a nonpolar aromatic ring substituted with polar nitro groups and moderately polar halogen atoms, a general solubility profile can be predicted. It is anticipated to exhibit low solubility in water and good to excellent solubility in a range of common organic solvents. The polar nitro groups contribute to interactions with polar organic solvents, while the overall aromatic character allows for dissolution in less polar media.

Illustrative Solubility Data

The following table presents an illustrative example of the expected solubility of this compound in various organic solvents at standard temperature and pressure (25 °C, 1 atm). These values are estimations based on the known solubility of structurally related dinitrobenzene derivatives and should be confirmed by experimental measurement.

| Solvent Name | Solvent Type | Expected Solubility ( g/100 mL) |

| Acetone | Polar Aprotic | > 10 |

| Acetonitrile | Polar Aprotic | 5 - 10 |

| Chloroform | Nonpolar | > 10 |

| Dichloromethane | Nonpolar | > 10 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 20 |

| Ethanol | Polar Protic | 1 - 5 |

| Ethyl Acetate | Moderately Polar | 5 - 10 |

| Hexane | Nonpolar | < 0.1 |

| Methanol | Polar Protic | 0.5 - 2 |

| Tetrahydrofuran (THF) | Polar Aprotic | > 10 |

| Toluene | Nonpolar | 1 - 5 |

| Water | Polar Protic | < 0.01 |

Disclaimer: The data in this table is for illustrative purposes only and has not been determined experimentally for this compound. Researchers must perform their own experiments to obtain accurate solubility data.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust and well-controlled experimental procedures. The following are detailed protocols for two common and reliable methods for quantitative solubility measurement of a solid compound like this compound in organic solvents.

Thermodynamic Solubility Determination via the Shake-Flask Method with UV-Vis Spectrophotometry

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[1] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps (e.g., 10 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions of decreasing concentrations.

-

-

Generation of the Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent used for the standards should be used as the blank.

-

Plot a graph of absorbance versus concentration to generate a Beer-Lambert law calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[1]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 24 hours in the temperature-controlled environment to allow the excess solid to sediment.[1]

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. The filter must be chemically compatible with the solvent.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

-

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and absolute technique that relies on the direct measurement of the mass of the dissolved solute.[2][3]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Filtration apparatus (e.g., filter paper and funnel, or syringe filters)

-

Pre-weighed, oven-safe evaporating dishes or beakers

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Follow steps 3 and 4 from the Shake-Flask Method (Section 3.1) to prepare a saturated solution and allow it to reach equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration and sedimentation, carefully decant or filter a known volume or mass of the clear supernatant into a pre-weighed evaporating dish. Ensure that no solid particles are transferred.

-

-

Solvent Evaporation:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute. The temperature should be below the boiling point of the solute and any potential decomposition temperature. For volatile solvents, a fume hood at room temperature may be sufficient.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Weigh the evaporating dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.[2]

-

-

Calculation:

-

Subtract the initial mass of the empty evaporating dish from the final constant mass to determine the mass of the dissolved solute.

-

The solubility can be expressed in various units, such as grams of solute per 100 mL of solvent or grams of solute per 100 g of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.

Caption: General workflow for solubility determination.

Conclusion

References

In-depth Technical Guide: Physicochemical Properties of Halogenated Dinitroaromatics

Introduction

Given the absence of data for the requested compound, this guide presents a detailed analysis of a closely related and well-characterized analogue: 1-Bromo-3,5-dinitrobenzene . This compound shares key structural motifs with the target molecule, namely a halogenated dinitro-substituted benzene ring, making its physicochemical properties and synthetic methodologies of significant interest to researchers working with this class of compounds.

Physicochemical Data for 1-Bromo-3,5-dinitrobenzene

The quantitative data for 1-Bromo-3,5-dinitrobenzene is summarized in the table below for clarity and ease of comparison.

| Property | Value | Source |

| Melting Point | 77 °C | [1] |

| Boiling Point | 309.3 ± 22.0 °C (Predicted) |

Experimental Protocols

Synthesis of 1-Bromo-3,5-dinitrobenzene via the Hunsdiecker Reaction

A documented method for the preparation of 1-bromo-3,5-dinitrobenzene is through the Hunsdiecker reaction, which involves the reaction of a silver carboxylate with bromine.[1]

Materials:

-

Silver 3,5-dinitrobenzoate

-

Bromine

-

Carbon tetrachloride (reagent grade)

-

Sodium bisulfite solution

-

Sodium carbonate solution

-

Calcium chloride

-

Ligroin

Procedure:

-

Silver 3,5-dinitrobenzoate is prepared from 3,5-dinitrobenzoic acid and silver nitrate. The resulting salt is dried thoroughly at 70°C for at least two days.[1]

-

In a flask equipped with a reflux condenser, silver 3,5-dinitrobenzoate is suspended in carbon tetrachloride.[1]

-

A stoichiometric amount of bromine is added to the suspension.[1]

-

The mixture is heated to reflux under anhydrous conditions. The reaction can be monitored by the disappearance of the bromine color.[1]

-

Upon completion, the reaction mixture is cooled and filtered to remove the silver bromide precipitate.[1]

-

The filtrate is washed sequentially with sodium bisulfite solution (to remove excess bromine), sodium carbonate solution (to remove any acidic byproducts), and water until neutral.[1]

-

The organic layer is dried over anhydrous calcium chloride.[1]

-

The solvent is removed by distillation, and the crude product is obtained.[1]

-

The crude 1-bromo-3,5-dinitrobenzene can be purified by recrystallization from ligroin to yield a crystalline solid.[1]

Determination of Melting Point

The melting point of the purified 1-bromo-3,5-dinitrobenzene was determined using a Kofler Hot Stage apparatus.[1] This method involves placing a small sample of the crystalline material on a heated stage and observing the temperature at which the solid-to-liquid phase transition occurs under a microscope.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of 1-Bromo-3,5-dinitrobenzene as described in the experimental protocol.

Caption: Workflow for the synthesis and purification of 1-Bromo-3,5-dinitrobenzene.

Conclusion

While the specific melting and boiling points for 1-Bromo-2-chloro-3,5-dinitrobenzene are not documented in readily accessible literature, the data and experimental protocols for the closely related compound, 1-Bromo-3,5-dinitrobenzene, provide a valuable reference for researchers in the field. The synthetic methodology presented is a standard procedure for this class of compounds and can likely be adapted for the synthesis of other halogenated dinitroaromatics. It is recommended that any future synthesis of this compound include a thorough characterization of its physical properties, including melting and boiling points, to contribute to the body of scientific knowledge.

References

1-Bromo-2-chloro-3,5-dinitrobenzene: A Technical Guide to Safety and Handling

Disclaimer: This document provides a summary of available safety and handling information for 1-Bromo-2-chloro-3,5-dinitrobenzene (CAS No. 51796-81-7). A comprehensive Safety Data Sheet (SDS) for this specific compound was not publicly available at the time of this writing. The information herein is based on the chemical's structure and data from closely related compounds. Researchers, scientists, and drug development professionals should exercise extreme caution and, whenever possible, obtain a substance-specific SDS from the manufacturer or supplier before handling this chemical.

Introduction

This compound is a halogenated and nitrated aromatic compound. Its structure, featuring nitro groups and halogen substituents, suggests that it is likely a reactive and toxic substance. This guide provides a detailed overview of its known properties, potential hazards, and recommended safety precautions.

Chemical and Physical Properties

Limited experimental data is available for this compound. The known physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₂BrClN₂O₄ | [1] |

| Molecular Weight | 280.45 g/mol | [1] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 61-62 °C | [1] |

| CAS Number | 51796-81-7 | [1] |

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, based on the hazards associated with similar dinitrated aromatic compounds, the following classifications are anticipated.

| Hazard Class | Anticipated Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | Toxic or Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 or 4 | Toxic or Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 or 4 | Toxic or Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |

Dinitroaromatic compounds are also often associated with risks of methemoglobinemia and may be explosive under certain conditions (e.g., heat, shock, or friction).

Experimental Protocols

Detailed experimental protocols for the safety evaluation of this compound are not available in the public domain. The synthesis of this compound has been reported via the bromination of 1-chloro-2,4-dinitrobenzene.[1] The reaction was conducted at 60°C for 2 hours, followed by recrystallization from petroleum ether.[1]

Safety and Handling Precautions

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Due to the potential for high dermal toxicity, consider double-gloving.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.

Handling

-

Avoid all direct contact with the substance.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Avoid the formation of dust and aerosols.

-

Keep the compound away from heat, sparks, and open flames.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and bases.

-

Store in a locked cabinet or other secure location.

Emergency Procedures

First-Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific hazards: May emit toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride under fire conditions. Dinitroaromatic compounds may be explosive.

-

Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment.

-

Avoid generating dust.

-

Carefully sweep up the spilled material and place it in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This material should be treated as hazardous waste.

Conclusion

This compound is a chemical that requires careful handling due to its potential for high toxicity and reactivity. All personnel should be thoroughly trained in the proper handling and emergency procedures before working with this compound. Adherence to the safety precautions outlined in this guide is essential to minimize risk. It is imperative to obtain a manufacturer-specific Safety Data Sheet for the most accurate and comprehensive safety information.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Bromo-2-chloro-3,5-dinitrobenzene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic characteristics of 1-Bromo-2-chloro-3,5-dinitrobenzene. Extensive searches of scientific databases and chemical literature indicate that experimental spectroscopic data (Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry) for this specific compound are not publicly available at present. However, based on the known spectroscopic data of closely related isomers, a detailed predictive analysis of the expected spectral features can be provided. This guide also includes generalized experimental protocols for the acquisition of such data and a logical workflow for spectroscopic analysis.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₂BrClN₂O₄ | Synchem |

| Molecular Weight | 281.45 g/mol | Synchem |

| CAS Number | 51796-81-7 | Synchem |

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound, based on the analysis of its structural analogues.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the strong absorptions of the nitro groups and the characteristic bands of the substituted benzene ring.

Table 1: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak to Medium | Aromatic C-H stretch |

| ~1600 - 1585 | Medium | Aromatic C=C stretch |

| ~1550 - 1530 | Strong | Asymmetric NO₂ stretch |

| ~1475 | Medium | Aromatic C=C stretch |

| ~1360 - 1340 | Strong | Symmetric NO₂ stretch |

| ~1100 - 1000 | Medium | C-Cl stretch |

| ~900 - 850 | Strong | C-H out-of-plane bending (isolated H) |

| ~750 - 700 | Strong | C-Br stretch |

Analysis of Related Compounds:

-

1-Bromo-2,4-dinitrobenzene: Shows strong NO₂ peaks around 1530 cm⁻¹ and 1345 cm⁻¹.

-

1-Chloro-3-nitrobenzene: Exhibits a strong NO₂ asymmetric stretch near 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted based on the substitution pattern of the aromatic ring. The two nitro groups will significantly deshield the adjacent protons.

¹H NMR Spectroscopy

The molecule has two aromatic protons. Due to their positions, they are expected to appear as distinct signals.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~8.8 - 9.0 | d |

| H-6 | ~8.6 - 8.8 | d |

These predictions are for a spectrum recorded in CDCl₃. The exact chemical shifts and coupling constants would depend on the solvent and the spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six signals for the aromatic carbons. The carbons attached to the nitro groups will be significantly downfield.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Br) | ~118 - 122 |

| C-2 (C-Cl) | ~130 - 134 |

| C-3 (C-NO₂) | ~148 - 152 |

| C-4 | ~125 - 129 |

| C-5 (C-NO₂) | ~148 - 152 |

| C-6 | ~120 - 124 |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and isotopic distribution. The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion peak.

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (relative abundance) | Description |

| [M]⁺ | 279 (100%), 281 (127%), 283 (31%) | Molecular ion with isotopes of Br and Cl |

| [M-NO₂]⁺ | 233, 235, 237 | Loss of a nitro group |

| [M-Br]⁺ | 200, 202 | Loss of the bromine atom |

| [M-Cl]⁺ | 244, 246 | Loss of the chlorine atom |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic compounds like this compound.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation:

-

For solid samples, the KBr pellet method is common. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are usually co-added to improve the signal-to-noise ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), can be added.

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by "shimming."

-

The NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC) is set up with appropriate parameters (pulse sequence, number of scans, relaxation delay).

-

The Free Induction Decay (FID) is acquired and then Fourier transformed to obtain the NMR spectrum.

-

Mass Spectrometry (MS) Protocol

-

Sample Introduction:

-

The sample is introduced into the mass spectrometer. For volatile compounds, this can be via a gas chromatograph (GC-MS). For less volatile solids, direct infusion or a solids probe can be used.

-

-

Ionization:

-

The sample molecules are ionized. Electron Ionization (EI) is a common method that can cause fragmentation, providing structural information. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with less fragmentation.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

A Technical Guide to 1-Bromo-2-chloro-3,5-dinitrobenzene: Commercial Availability, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-3,5-dinitrobenzene (CAS No. 51796-81-7), a halogenated and nitrated aromatic compound. Due to the limited availability of detailed public information on this specific molecule, this document compiles existing data, infers properties and reactivity based on structurally similar compounds, and proposes a viable synthetic pathway. This guide is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who may be interested in utilizing this compound as a chemical intermediate.

Commercial Availability

This compound is available from a limited number of specialized chemical suppliers. The following table summarizes the currently known commercial source. Researchers are advised to contact the supplier directly for the most up-to-date information on availability and pricing.

| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Synchem | 51796-81-7 | 95% | C₆H₂BrClN₂O₄ | 281.45 | Available on request.[1] |

Physicochemical Properties

| Property | 1,2-Dinitrobenzene | 1,3-Dinitrobenzene | 1,4-Dinitrobenzene | This compound (Predicted) |

| Molecular Formula | C₆H₄N₂O₄ | C₆H₄N₂O₄ | C₆H₄N₂O₄ | C₆H₂BrClN₂O₄ |

| Molar Mass ( g/mol ) | 168.11 | 168.11 | 168.11 | 281.45 |

| Melting Point (°C) | 118 | 89.6 | 174 | Likely a solid with a relatively high melting point. |

| Boiling Point (°C) | 318 | 297 | 299 | Expected to be higher than dinitrobenzene isomers. |

| Density (g/cm³) | 1.565 (17 °C) | 1.575 (18 °C) | 1.625 (18 °C) | Expected to be higher than dinitrobenzene isomers. |

| Solubility in water | Insoluble | Insoluble | Insoluble | Expected to be insoluble in water. |

Data for dinitrobenzene isomers sourced from Wikipedia and PubChem.[2][3][4][5]

Proposed Synthesis Protocol

A specific, peer-reviewed synthesis protocol for this compound is not currently available in the literature. However, a plausible and efficient synthesis can be proposed based on established organic chemistry principles, specifically the electrophilic aromatic substitution (nitration) of a suitable precursor. The logical precursor for this synthesis is 1-bromo-2-chlorobenzene. The proposed synthesis is a two-step process:

-

Synthesis of 1-Bromo-2-chlorobenzene from o-Chloroaniline: This is a well-documented Sandmeyer reaction.[6]

-

Dinitration of 1-Bromo-2-chlorobenzene: This step involves the nitration of the synthesized precursor. The directing effects of the existing bromo and chloro substituents will influence the position of the incoming nitro groups.

Experimental Protocol

Step 1: Synthesis of 1-Bromo-2-chlorobenzene

This procedure is adapted from established methods for the synthesis of halobenzenes from anilines.[6]

-

Materials:

-

o-Chloroaniline

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

5% Sodium hydroxide (NaOH) solution

-

Calcium chloride (CaCl₂)

-

Ice

-

-

Procedure:

-

In a flask, cool a mixture of o-chloroaniline and 48% hydrobromic acid to 0°C using an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite to the mixture while maintaining the temperature below 10°C. This will form the diazonium salt.

-

In a separate flask, heat a mixture of copper(I) bromide and 48% hydrobromic acid to boiling.

-

Slowly add the cold diazonium salt solution to the hot copper(I) bromide solution. The 1-bromo-2-chlorobenzene will begin to distill.

-

After the addition is complete, perform steam distillation to isolate the crude product.

-

Separate the organic layer and wash it sequentially with concentrated sulfuric acid, water, 5% sodium hydroxide solution, and finally with water.

-

Dry the product over anhydrous calcium chloride and then purify by distillation.

-

Step 2: Dinitration of 1-Bromo-2-chlorobenzene

This proposed procedure is based on standard nitration methods for halogenated benzenes.

-

Materials:

-

1-Bromo-2-chlorobenzene (from Step 1)

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

-

Procedure:

-

In a flask, prepare a nitrating mixture by carefully adding concentrated sulfuric acid to concentrated nitric acid, while cooling the mixture in an ice bath.

-

Slowly add 1-bromo-2-chlorobenzene to the cold nitrating mixture dropwise with constant stirring. The temperature should be carefully controlled and maintained below 10°C to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture over crushed ice. The solid product, this compound, will precipitate out.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Potential Applications

While specific applications for this compound are not documented, its structural motifs suggest its potential utility as a versatile intermediate in the synthesis of more complex molecules. Related bromo- and dinitro-substituted benzenes are known to be important building blocks in several industries.[7][8]

-

Pharmaceuticals: The presence of multiple reactive sites (two nitro groups and two different halogen atoms) allows for selective functionalization, making it a potential precursor for the synthesis of novel pharmaceutical compounds.

-

Agrochemicals: Halogenated and nitrated aromatic compounds are common scaffolds in a variety of herbicides, fungicides, and pesticides. This compound could serve as a starting material for new agrochemicals.

-

Dyestuffs: The dinitroaromatic core is a chromophore, and the reactive halogen atoms provide handles for attaching the molecule to fabrics or for further color modification, suggesting its potential use in the synthesis of new dyes.

Safety Information

A specific Safety Data Sheet (SDS) for this compound (CAS 51796-81-7) is not publicly available. However, based on the known hazards of structurally similar compounds such as 1-chloro-2,4-dinitrobenzene and 1-bromo-3,5-dinitrobenzene, the following hazards can be anticipated.[9][10][11] This information should be used for preliminary hazard assessment only, and a comprehensive risk assessment should be conducted before handling this compound.

| Hazard Category | Anticipated Hazard |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[7][12] |

| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction.[7][11] |

| Eye Damage/Irritation | Causes serious eye irritation.[7][11] |

| Respiratory Hazard | May cause respiratory irritation.[7] |

| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects.[9] |

Handling Recommendations:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound from o-chloroaniline.

Caption: Proposed two-step synthesis of this compound.

References

- 1. synchem.de [synchem.de]

- 2. Dinitrobenzene - Wikipedia [en.wikipedia.org]

- 3. 1,2-Dinitrobenzene | C6H4(NO2)2 | CID 10707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Dinitrobenzene | C6H4(NO2)2 | CID 7492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. 1-Bromo-3,5-dinitrobenzene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 1-Bromo-3,5-dinitrobenzene | C6H3BrN2O4 | CID 44534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Bromo-2-chloro-3,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-bromo-2-chloro-3,5-dinitrobenzene, a highly functionalized aromatic compound that can serve as a versatile building block in medicinal chemistry and materials science. The synthetic route starts from the commercially available 2-chloro-3,5-dinitroaniline and proceeds via a two-step diazotization and Sandmeyer reaction sequence.

Chemical Pathway Overview

The synthesis involves the conversion of the amino group of 2-chloro-3,5-dinitroaniline into a diazonium salt, which is a versatile intermediate. This is followed by a copper(I) bromide-catalyzed Sandmeyer reaction to replace the diazonium group with a bromine atom, yielding the desired product.[1][2][3] The presence of electron-withdrawing nitro groups can influence the reactivity of the aniline precursor, necessitating careful control of reaction conditions.

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 2-Chloro-3,5-dinitroaniline | C₆H₄ClN₃O₄ | 217.57 | - | 88140-44-7 |

| Sodium Nitrite | NaNO₂ | 69.00 | White or yellowish solid | 7632-00-0 |

| Hydrobromic Acid (48%) | HBr | 80.91 | Colorless to pale yellow liquid | 10035-10-6 |

| Copper(I) Bromide | CuBr | 143.45 | White powder or crystals | 7787-70-4 |

| This compound | C₆H₂BrClN₂O₄ | 281.45 | - | 51796-81-7 |

Table 2: Typical Reaction Parameters

| Step | Parameter | Value/Range | Notes |

| Diazotization | Temperature | 0 - 5 °C | Crucial to maintain low temperature to prevent decomposition of the diazonium salt. |

| Reactant Mole Ratio | 1.0 : 1.1 (Aniline : NaNO₂) | A slight excess of sodium nitrite is typically used. | |

| Acid | Hydrobromic Acid (48%) | Provides the acidic medium and the bromide counter-ion. | |

| Reaction Time | 30 - 60 minutes | Monitor for the absence of the starting aniline. | |

| Sandmeyer Reaction | Temperature | 60 - 70 °C | The diazonium salt solution is typically added to a heated solution of the copper catalyst.[4] |

| Catalyst | Copper(I) Bromide | A stoichiometric amount is often used for better reactivity.[3] | |

| Reaction Time | 1 - 2 hours | Completion can be monitored by the cessation of nitrogen gas evolution. | |

| Expected Yield | 60 - 80% | Yields can vary depending on the purity of reactants and adherence to the protocol. |

Experimental Protocols

Safety Precautions: This synthesis involves the use of corrosive acids, and potentially unstable diazonium salts. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times. All procedures should be carried out in a well-ventilated fume hood. Diazonium salts can be explosive when dry and should be kept in solution and used immediately.

Part 1: Diazotization of 2-Chloro-3,5-dinitroaniline

This protocol is adapted from general diazotization procedures for substituted anilines.[4][5]

Materials:

-

2-Chloro-3,5-dinitroaniline (1.0 eq)

-

48% Hydrobromic acid (HBr) (approx. 5-6 eq)

-

Sodium nitrite (NaNO₂) (1.1 eq)

-

Distilled water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-chloro-3,5-dinitroaniline.

-

Carefully add 48% hydrobromic acid to the flask. The amount of acid should be sufficient to create a stirrable slurry.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite in a minimal amount of cold distilled water to prepare a concentrated aqueous solution.

-

Slowly add the sodium nitrite solution dropwise to the aniline suspension from the dropping funnel. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt. The resulting solution should be a clear, yellowish solution of 2-chloro-3,5-dinitrobenzenediazonium bromide.

-

Keep the diazonium salt solution in the ice bath and proceed immediately to the next step. Do not isolate the diazonium salt.

Part 2: Sandmeyer Reaction for the Synthesis of this compound

This protocol is based on established Sandmeyer reaction procedures.[1][3][4]

Materials:

-

2-Chloro-3,5-dinitrobenzenediazonium bromide solution (from Part 1)

-

Copper(I) bromide (CuBr) (1.0 - 1.2 eq)

-

48% Hydrobromic acid (HBr) (approx. 1-2 eq)

Procedure:

-

In a separate large, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, prepare a solution of copper(I) bromide in 48% hydrobromic acid.

-

Heat the copper(I) bromide solution to 60-70 °C using a heating mantle.

-

Slowly and carefully add the cold diazonium salt solution (from Part 1) dropwise to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to maintain a steady evolution of gas and to keep the reaction temperature within the desired range.

-

After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature.

-

The crude product may precipitate from the reaction mixture. If so, collect the solid by vacuum filtration. If the product is oily, extract the mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the collected solid or the organic extract with water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Visualizations

Signaling Pathway and Experimental Workflow

Caption: Synthetic workflow for this compound.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]

- 5. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]

Application Notes and Protocols: Multi-step Synthesis of Polyhalogenated Nitrobenzene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polyhalogenated nitrobenzene derivatives are crucial intermediates in the synthesis of a wide range of functional molecules, including pharmaceuticals, dyes, and high-performance materials. Their utility stems from the presence of multiple reactive sites: the nitro group, which can be reduced to an amine, and the halogen substituents, which can be replaced via nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack, a duality that is key to their synthetic versatility.[1][2] This document provides detailed protocols for the multi-step synthesis of these compounds through common pathways like electrophilic nitration of halogenated benzenes and subsequent nucleophilic substitution.

Section 1: Synthesis via Electrophilic Aromatic Substitution

The most direct route to polyhalogenated nitrobenzenes involves the electrophilic nitration of a pre-halogenated benzene ring. The halogen atoms are deactivating but ortho-, para-directing, while the strong deactivation from subsequently added nitro groups requires increasingly harsh reaction conditions for further nitration.[3][4]

Protocol 1: Synthesis of 1,5-Dichloro-2,4-dinitrobenzene

This protocol details the dinitration of m-dichlorobenzene using a mixture of potassium nitrate and concentrated sulfuric acid.[5]

Experimental Protocol:

-

Preparation of Nitrating Mixture: In a suitable reaction vessel, dissolve 140 g (1.386 moles) of potassium nitrate in 500 ml of concentrated sulfuric acid with efficient stirring.

-

Addition of Substrate: To the well-stirred nitrating mixture, add 100.0 g (0.680 mole) of m-dichlorobenzene in a single portion.

-

Reaction: The reaction is exothermic, and the temperature will rise to 135–140°C before slowly dropping. Maintain the stirred mixture at a temperature of 120–135°C for one hour.[5]

-

Work-up and Isolation: Cool the reaction mixture to approximately 90°C and carefully pour it over 1.5 kg of crushed ice.

-

Purification: Collect the precipitated solid product by suction filtration. Dissolve the crude product in approximately 1 L of boiling 95% ethanol. Filter the hot solution to remove any insoluble impurities and allow the filtrate to crystallize in a refrigerator at around 0°C.

-

Final Product: Collect the resulting yellow needles by filtration. The expected yield is 112–115 g (70–71.5%) with a melting point of 103–104°C.[5]

Protocol 2: Synthesis of 1,3,5-Trichloro-2,4,6-trinitrobenzene (TCTNB)

This protocol describes the exhaustive nitration of 1,3,5-trichlorobenzene (TCB) under severe conditions to produce TCTNB, a key intermediate for the synthesis of the energetic material 1,3,5-triamino-2,4,6-trinitrobenzene (TATB).[6][7]

Experimental Protocol:

-

Preparation of Nitrating Mixture: Prepare a potent nitrating mixture using an excess of 90-95% nitric acid and 25-30% oleum (fuming sulfuric acid).[7]

-

Reaction: Add 1,3,5-trichlorobenzene to the nitrating mixture. Heat the reaction to 150°C with vigorous stirring for 2.5 hours. These severe conditions are necessary to introduce the third nitro group onto the highly deactivated ring.[7]

-

Work-up and Isolation: After the reaction is complete, quench the mixture by carefully pouring it into water.

-

Final Product: Isolate the precipitated product by filtration. The reported yield is 91% with a purity of 89%.[7]

Section 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Polyhalogenated nitrobenzenes are highly activated towards SNAr reactions. The nitro groups, particularly when positioned ortho or para to a halogen, stabilize the negatively charged Meisenheimer complex intermediate, facilitating the displacement of the halide by a nucleophile.[1][2] This pathway is essential for introducing amine, ether, and other functional groups.

Protocol 3: Synthesis of 1,5-Diamino-2,4-dinitrobenzene

This protocol details the ammonolysis of 1,5-dichloro-2,4-dinitrobenzene, where ammonia acts as the nucleophile to displace the chlorine atoms.[5]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 60.0 g (0.253 mole) of 1,5-dichloro-2,4-dinitrobenzene in 400 ml of technical-grade ethylene glycol in a suitable reaction vessel. Heat the solution to 140°C with vigorous stirring.

-

Addition of Nucleophile: Bubble ammonia gas from a cylinder into the hot solution at a rate where the gas is readily absorbed. The solution color will change from yellow to orange and then to a deep red within 30 minutes.[5]

-

Reaction: Continue bubbling a slow stream of ammonia through the mixture. An orange crystalline precipitate will begin to form approximately one hour into the reaction. Continue heating and bubbling ammonia for an additional 2 hours.[5]

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Collect the solid product by suction filtration.

-

Purification: Wash the finely divided orange-brown crystals with boiling water, followed by boiling ethanol, to remove impurities.

-

Final Product: Dry the product. The expected yield is 44–48 g (88–95.5%) of a solid with a melting point of 300°C (sublimation).[5]

Section 3: Quantitative Data Summary

The following tables summarize the key quantitative data from the detailed protocols for easy comparison.

Table 1: Electrophilic Nitration Reactions

| Reaction | Starting Material | Key Reagents | Conditions | Product | Yield (%) | M.P. (°C) | Citation |

|---|---|---|---|---|---|---|---|

| Dinitration | m-Dichlorobenzene | KNO₃, H₂SO₄ | 120-135°C, 1 hr | 1,5-Dichloro-2,4-dinitrobenzene | 70-71.5 | 103-104 | [5] |

| Trinitration | 1,3,5-Trichlorobenzene | HNO₃ (90-95%), Oleum (25-30%) | 150°C, 2.5 hr | 1,3,5-Trichloro-2,4,6-trinitrobenzene | 91 | 129.5 |[7][8] |

Table 2: Nucleophilic Aromatic Substitution (SNAr) Reaction

| Reaction | Starting Material | Key Reagents | Conditions | Product | Yield (%) | M.P. (°C) | Citation |

|---|

| Diamination | 1,5-Dichloro-2,4-dinitrobenzene | NH₃ (gas), Ethylene Glycol | 140°C, ~3 hr | 1,5-Diamino-2,4-dinitrobenzene | 88-95.5 | 300 (subl.) |[5] |

Section 4: Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate the logical flow of the synthetic strategies.

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scielo.br [scielo.br]

- 7. redalyc.org [redalyc.org]

- 8. guidechem.com [guidechem.com]

Application Notes and Protocols: 1-Bromo-2,4-dinitrobenzene in the Synthesis of Antifungal Agents

For research use only.

Introduction

1-Bromo-2,4-dinitrobenzene is a versatile building block in medicinal chemistry, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the two nitro groups activates the benzene ring towards attack by nucleophiles, facilitating the displacement of the bromide ion. This reactivity allows for the introduction of various functionalities and the construction of diverse molecular scaffolds with potential biological activity. One notable application of 1-bromo-2,4-dinitrobenzene is in the synthesis of novel benzimidazole derivatives with antifungal properties.

Application: Synthesis of Benzimidazole-Based Antifungal Agents

1-Bromo-2,4-dinitrobenzene serves as a key starting material for the synthesis of a series of benzimidazole derivatives that have demonstrated promising antifungal activity against various Candida species. The general synthetic strategy involves the reaction of 1-bromo-2,4-dinitrobenzene with substituted anilines, followed by reduction of the nitro groups and subsequent cyclization to form the benzimidazole core.

Table 1: Antifungal Activity of Benzimidazole Derivatives Synthesized from a 1-Bromo-2,4-dinitrobenzene Precursor

| Compound ID | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| 6 | Candida albicans | 12.5 |

| 7 | Candida albicans | 12.5 |

| 8 | Candida albicans | 12.5 |

| 9 | Candida albicans | 12.5 |

| 6 | Candida glabrata (patient isolate) | >50 |

| 7 | Candida glabrata (patient isolate) | >50 |

| 8 | Candida glabrata (patient isolate) | >50 |

| 9 | Candida glabrata (patient isolate) | >50 |

| 6 | Candida krusei | >50 |

| 7 | Candida krusei | >50 |

| 8 | Candida krusei | >50 |

| 9 | Candida krusei | >50 |

| Fluconazole | Candida albicans | 12.5 |

| Cotrimoxazole | Candida albicans | 12.5 |

Data extracted from a study on novel benzimidazole derivatives.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted-2,4-dinitroanilines

This protocol describes the nucleophilic aromatic substitution reaction between 1-bromo-2,4-dinitrobenzene and an amine.

Materials:

-

1-Bromo-2,4-dinitrobenzene

-

Appropriate primary or secondary amine (e.g., ethylamine, cyclopentylamine)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 1-bromo-2,4-dinitrobenzene (1 equivalent) in ethanol.

-

Add the desired amine (2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified N-substituted-2,4-dinitroaniline.

Protocol 2: Reduction of Dinitroanilines to Diaminobenzenes

This protocol details the reduction of the nitro groups of the N-substituted-2,4-dinitroaniline derivatives.

Materials:

-

N-Substituted-2,4-dinitroaniline derivative from Protocol 1

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Suspend the N-substituted-2,4-dinitroaniline (1 equivalent) in methanol in a round-bottom flask.

-

Add a solution of sodium sulfide nonahydrate (3 equivalents) and sodium bicarbonate (3 equivalents) in water to the suspension.

-

Heat the mixture to reflux and stir for 8-12 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude N-substituted-1,2,4-triaminobenzene derivative.

Protocol 3: Synthesis of Benzimidazole Derivatives

This protocol describes the cyclization of the diaminobenzene derivatives with an aldehyde to form the benzimidazole ring.

Materials:

-

N-Substituted-1,2,4-triaminobenzene derivative from Protocol 2

-

Appropriate aromatic aldehyde (e.g., p-bromobenzaldehyde)

-

Sodium metabisulfite (Na₂S₂O₅)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Prepare the aldehyde-bisulfite adduct by adding a solution of sodium metabisulfite in water to an ethanolic solution of the aldehyde. Filter and dry the resulting precipitate.

-

In a round-bottom flask, combine the N-substituted-1,2,4-triaminobenzene derivative (1 equivalent) and the aldehyde-bisulfite adduct (1.2 equivalents) in DMF.

-

Heat the reaction mixture to reflux for 8 hours.

-

After cooling, pour the reaction mixture into water to precipitate the crude benzimidazole derivative.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the product by recrystallization from an ethanol-water mixture.

Visualizations

Logical Relationship: Synthesis of Antifungal Benzimidazoles

Caption: Synthetic route from 1-bromo-2,4-dinitrobenzene to antifungal benzimidazoles.

Experimental Workflow: Benzimidazole Synthesis

Caption: Step-by-step workflow for the synthesis of benzimidazole derivatives.

References

Application Notes and Protocols: 1-Bromo-2-chloro-3,5-dinitrobenzene in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct applications of 1-Bromo-2-chloro-3,5-dinitrobenzene in the synthesis of commercialized agrochemicals are not extensively documented in publicly available literature. The following application notes and protocols are based on established principles of organic chemistry, particularly the reactivity of activated aryl halides in nucleophilic aromatic substitution reactions. These proposed applications serve as a guide for research and development into novel agrochemical candidates.

Introduction

This compound is a highly functionalized aromatic compound. The presence of two nitro groups strongly activates the benzene ring towards nucleophilic aromatic substitution (SNAr). This reactivity profile makes it a potentially valuable, albeit specialized, starting material for the synthesis of various agrochemicals. The differential reactivity of the bromo and chloro substituents, influenced by their positions relative to the nitro groups, could allow for selective and sequential reactions, offering a pathway to complex molecular architectures. This document outlines potential applications in the synthesis of dinitrophenyl ether herbicides and diphenylamine fungicides.

Potential Application in the Synthesis of Dinitrophenyl Ether Herbicides

Dinitrophenyl ether herbicides are a known class of agrochemicals that inhibit protoporphyrinogen oxidase (PPO) in plants, leading to the accumulation of protoporphyrin IX, a photodynamic pigment that causes rapid cell membrane disruption upon exposure to light. The core structure of these herbicides can be accessed through the reaction of an activated aryl halide with a phenoxide.

Proposed Synthetic Pathway

This compound can serve as the electrophilic partner in a nucleophilic aromatic substitution reaction with a substituted phenoxide. The chlorine atom, being ortho to a nitro group, is expected to be more labile than the bromine atom, which is meta to one nitro group and para to the other. This potential for selective substitution could be exploited.

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 1-Bromo-2-chloro-3,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This process is particularly efficient when the aromatic ring is activated by strong electron-withdrawing groups.[1][2][3][4] The substrate, 1-Bromo-2-chloro-3,5-dinitrobenzene, is a highly activated aromatic compound due to the presence of two nitro groups, making it an excellent candidate for SNAr reactions. The two different halogen substituents, bromine and chlorine, offer the potential for regioselective substitution, adding another layer of synthetic utility.

These reactions are instrumental in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and dyes.[5][6] The dinitro-substituted benzene core is a common motif in various biologically active molecules. This document provides detailed application notes and experimental protocols for conducting SNAr reactions with this compound, targeting researchers and professionals in drug development and chemical synthesis.

Reaction Mechanism and Regioselectivity